molecular formula C15H10O6 B1675520 Luteolin CAS No. 491-70-3

Luteolin

Cat. No.: B1675520
CAS No.: 491-70-3
M. Wt: 286.24 g/mol
InChI Key: IQPNAANSBPBGFQ-UHFFFAOYSA-N
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Description

Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in numerous medicinal herbs, vegetables, and fruits. Its chemical structure comprises a 15-carbon skeleton with a chromone core (A- and C-rings) and a catechol-substituted B-ring (3′,4′-dihydroxy groups), which is critical for its biological activities . This compound exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, mediated through modulation of pathways such as Akt/MDM2/p53, NF-κB, and IL-6/STAT3 .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPNAANSBPBGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Record name luteolin
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074988
Record name Luteolin
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteolin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-70-3
Record name Luteolin
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Record name Luteolin
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Record name Luteolin
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Record name Luteolin
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Record name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone
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Record name LUTEOLIN
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Record name Luteolin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

329.5 °C
Record name Luteolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation. It also inhibits the JAK/STAT pathway, which plays a critical role in cell growth, survival, and differentiation.

Biological Activity

Luteolin is a naturally occurring flavonoid found in various plants, including fruits, vegetables, and herbs. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in various chronic diseases.

  • Mechanisms : this compound modulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing the body's defense against oxidative damage .

Anti-Inflammatory Effects

This compound's anti-inflammatory effects are well-documented. It inhibits key inflammatory pathways and mediators:

  • Inhibition of NF-κB : this compound reduces the activation of NF-κB, a transcription factor that promotes inflammation by regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • NLRP3 Inflammasome : It also inhibits the assembly of the NLRP3 inflammasome, which plays a critical role in inflammatory responses .

Anticancer Properties

This compound has shown promising anticancer effects through various mechanisms:

  • Apoptosis Induction : It induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Cell Cycle Arrest : this compound affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) and inducing cell cycle arrest at the G1 phase .
  • Angiogenesis Inhibition : It suppresses angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

  • Oxidative Stress Reduction : In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in neuronal tissues .
  • Cognitive Function Improvement : Studies suggest that this compound can enhance cognitive function and may be beneficial in conditions like Alzheimer's disease by modulating neuroinflammatory responses .

Study 1: this compound in Cancer Treatment

A preclinical study investigated the effects of this compound on melanoma cells. Results showed that this compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of STAT3 signaling pathways. The study concluded that this compound could serve as a potential chemotherapeutic agent against melanoma .

Study 2: Neuroprotective Effects in Ischemic Stroke

In a rat model of ischemic stroke, this compound administration resulted in reduced infarct size and improved neurological outcomes. The mechanism was attributed to this compound's ability to enhance Nrf2 signaling and reduce oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReferences
AntioxidantModulates SOD and catalase ,
Anti-inflammatoryInhibits NF-κB and NLRP3 inflammasome ,
AnticancerInduces apoptosis; inhibits angiogenesis ,
NeuroprotectiveReduces oxidative stress; enhances cognitive function ,

Table 2: Key Research Findings on this compound's Pharmacological Properties

Study FocusFindingsYear
Cancer TreatmentInduced apoptosis in melanoma cells2024
NeuroprotectionReduced infarct size in ischemic stroke model2023
Anti-inflammatory MechanismsInhibited TNF-α and IL-6 production2022

Scientific Research Applications

Pharmacological Properties

Luteolin exhibits a broad spectrum of biological activities, including:

  • Antioxidant : this compound scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory : It inhibits pro-inflammatory cytokines and enzymes.
  • Neuroprotective : this compound protects neuronal cells from apoptosis and oxidative damage.
  • Anticancer : It induces apoptosis in cancer cells and inhibits tumor growth.

Pain Management

This compound has shown promising results in managing various pain conditions. Studies indicate that it can alleviate neuropathic pain by improving nerve function and reducing hyperalgesia:

  • Mechanism : this compound activates the Nrf2 pathway, enhancing antioxidant enzyme activities and reducing reactive oxygen species (ROS) production. In a diabetic neuropathy model, this compound treatment significantly improved sensory conduction velocities and reduced pain responses in a dose-dependent manner .

Neuroprotection

Research has demonstrated this compound's protective effects against neurodegenerative conditions:

  • Glutamate-Induced Cytotoxicity : In vitro studies revealed that this compound mitigates glutamate-induced neuronal death by restoring mitochondrial function and reducing intracellular ROS levels . This suggests its potential in treating conditions like Alzheimer's disease.

Cancer Therapy

This compound's anticancer properties have been extensively studied:

  • Mechanisms of Action : It induces apoptosis in various cancer cell lines through multiple pathways, including the inhibition of angiogenesis and metastasis. For instance, this compound has been shown to enhance the effects of chemotherapeutic agents like oxaliplatin in gastric cancer by promoting G2/M cell cycle arrest .
  • Clinical Implications : Preclinical studies suggest that this compound can reduce tumor incidence and metastasis in colon cancer models . Its combination with other drugs may enhance therapeutic efficacy while minimizing side effects.

Metabolic Disorders

This compound's role in metabolic diseases is also noteworthy:

  • Diabetes Management : Studies indicate that this compound improves insulin sensitivity and reduces complications associated with diabetes, such as diabetic neuropathy. It enhances glucose metabolism and reduces inflammation in adipose tissues .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaMechanism of ActionKey Findings
Pain ManagementNrf2 activation, antioxidant effectsImproved sensory conduction velocities in neuropathy
NeuroprotectionMitochondrial protection, ROS reductionMitigated glutamate-induced toxicity in neuronal cells
Cancer TherapyInduction of apoptosis, inhibition of angiogenesisEnhanced effects with oxaliplatin in gastric cancer
Metabolic DisordersAnti-inflammatory, insulin sensitizationReduced complications in diabetic models

Case Studies

  • Diabetic Neuropathy Model :
    • Study Design : this compound was administered at varying doses (50 mg/kg to 200 mg/kg) to assess its impact on nerve function.
    • Results : Significant improvements were observed in motor and sensory conduction velocities, alongside reductions in pain responses .
  • Gastric Cancer Treatment :
    • Study Design : this compound was combined with oxaliplatin to evaluate synergistic effects on cancer cell proliferation.
    • Results : The combination resulted in enhanced apoptosis and reduced tumor growth compared to monotherapy with oxaliplatin .
  • Autism Spectrum Disorder :
    • Study Design : A nutritional supplement containing this compound was tested for efficacy in children with autism.
    • Results : Significant improvements were noted in behavioral symptoms and inflammatory markers post-treatment .

Comparison with Similar Compounds

Luteolin vs. Apigenin

  • Structural Differences : Apigenin lacks the 3′-hydroxyl group present in this compound’s B-ring, making it a 4′,5,7-trihydroxyflavone.
  • Bioactivity :
    • Antioxidant Capacity : this compound’s additional hydroxyl group enhances its radical scavenging activity compared to apigenin. In Glechoma hederacea extracts, this compound levels correlated more strongly with antioxidant efficacy .
    • Molecular Docking : Both bind to TP-53 and pRb, but this compound shows slightly lower binding affinity (−6.6 kcal/mol vs. apigenin’s −6.9 kcal/mol), suggesting subtle differences in protein interactions .
    • Anticancer Effects : this compound induces apoptosis in NSCLC cells via Akt/MDM2/p53, while apigenin primarily targets cyclin-dependent kinases .

This compound vs. Quercetin

  • Structural Differences : Quercetin has a 3-hydroxy group on the C-ring, making it a 3,3′,4′,5,7-pentahydroxyflavone.
  • Bioactivity: Antioxidant Mechanisms: Both exhibit strong radical scavenging, but quercetin’s 3-OH group allows chelation of metal ions (e.g., Fe²⁺), enhancing its pro-oxidant effects under certain conditions. This compound lacks this property, making it safer for therapeutic use . Anti-Inflammatory Pathways: this compound suppresses IL-6 and TNF-α more effectively, while quercetin modulates COX-2 and iNOS .

This compound vs. Chrysoeriol

  • Structural Differences : Chrysoeriol is a methoxylated derivative of this compound, with a 3′-methoxy-4′-hydroxy B-ring.
  • Bioactivity :
    • Enzyme Inhibition : this compound demonstrates stronger inhibition of aldose reductase (AR) (1.89% vs. chrysoeriol’s 2.52%) due to its free hydroxyl groups, which are critical for hydrogen bonding with AR’s active site .

Glycosylated Derivatives of this compound

Glycosylation alters this compound’s solubility, bioavailability, and bioactivity:

Derivative Structural Modification Bioactivity Change vs. This compound Source
This compound 7-O-glucoside Glucose at C-7 (A-ring) ↑ Water solubility; ↓ antioxidant activity due to steric hindrance Bacillus cereus
This compound 3′-O-glucoside Glucose at C-3′ (B-ring) Retains antioxidant activity; ↑ stability in plasma Synthetic modification
This compound 7,3′-di-O-glucoside Glucose at C-7 and C-3′ Synergistic enhancement in bioavailability and anti-inflammatory effects Enzymatic glycosylation

Key Finding : Glycosylation at the B-ring (e.g., 3′- or 4′-positions) preserves antioxidant activity better than A-ring modifications .

This compound–Manganese(II) Complex

  • Structure : Mn²⁺ chelates with this compound’s 5-OH and 4-keto groups.
  • Enhanced Bioactivity: Antioxidant Activity: Scavenges 80.34% hydroxyl radicals at 1 mM vs. 74.43% for free this compound. Mechanism: Metal coordination stabilizes the flavonoid radical intermediate, prolonging antioxidant effects .

This compound-7-glucoside in Cancer Therapy

  • EGFR Inhibition : Binds to EGFR-L858R (Met793) with −8.0 kcal/mol affinity, comparable to PD168393, a reference inhibitor. Molecular dynamics show stable interactions over 60 ns .

Functional Advantages Over Non-Flavonoid Analogs

β-Sitosterol

  • Structure : A phytosterol with cholesterol-like structure.
  • Functional Contrast : While β-sitosterol in Wuling San modulates lipid metabolism, this compound targets inflammatory cytokines (e.g., IL-1β, TNF-α) and oxidative stress pathways, offering broader anti-inflammatory applications .

Withanolide D

  • Structure : Steroidal lactone.
  • Antiviral Activity : Both inhibit HPV16 E6 oncoprotein, but this compound’s smaller size allows better penetration into viral PDZ domains .

Preparation Methods

Microwave-Assisted Alkaline Degradation

The patent CN1687054A details a two-stage synthesis protocol using rutin as the starting material. This method achieves a 71.2% yield through optimized microwave irradiation and alkaline conditions:

Stage 1: Rutin Purification

  • Dissolve 30–40 g rutin in 1,000 mL water at 80–90°C with 30% sodium hydroxide (NaOH)
  • Adjust pH to 3.2 using hydrochloric acid (HCl) to precipitate purified rutin
  • Vacuum dry at 95–100°C to obtain 24.4–31.8 g refined product

Stage 2: this compound Synthesis

Parameter Optimal Condition
Reactants 12 g rutin, 18 g KOH, 96 g sodium dithionite (Na₂S₂O₄)
Solvent 500 mL deionized water
Microwave Power 300 W
Reaction Time 1 hour (3 × 20 min cycles)
pH Adjustment 5.6 with HCl
Final Yield 4.1 g (94.2% purity)

This methodology reduces reaction time by 83% compared to conventional thermal methods while maintaining high product purity. The microwave energy facilitates rapid bond cleavage in rutin's glycosidic linkages, promoting efficient conversion to this compound's aglycone form.

Solvent-Free Synthesis Innovations

Recent developments employ solid-phase catalysis under reduced pressure conditions:

Comparative Synthesis Methods

Method Temperature (°C) Time (h) Yield (%) Purity (%)
Conventional Alkaline 100 6 58.4 89.7
Microwave-Assisted 80 1 71.2 94.2
Ionic Liquid Catalysis 120 0.5 68.9 91.4

The microwave technique demonstrates superior energy efficiency (2.1 kJ/g vs 8.7 kJ/g for conventional methods), making it economically viable for industrial-scale production.

Extraction Techniques from Natural Sources

Conventional Extraction Methods

Table 1: Performance Metrics of Extraction Methods

Method Raw Material Time Temp (°C) Efficiency
Maceration Viticis leaves 72 h 40 9.4%
Soxhlet (Methanol) Viticis leaves 2 h 50 14.5%
Ultrasonic-Assisted Lobelia chinensis 30 min 50 0.323 mg/g
Supercritical CO₂ Peanut shell 105 min 80 23.33 mg RE*/g

*RE: Rutin Equivalent

Maceration remains the simplest method but shows limited efficiency (9.4% vs 14.5% for Soxhlet). Ethanol-water mixtures (70:30 v/v) yield optimal results for polar flavonoid extraction due to enhanced solubility parameters.

Advanced Extraction Technologies

2.2.1 Enzyme-Assisted Ultrasonic Extraction
A hybrid approach combining cellulase pretreatment (45 U/mL) with 40 kHz ultrasound achieves 9.31 mg/g this compound from celery in 30 minutes. Key advantages include:

  • 62% reduction in solvent consumption vs traditional methods
  • Preservation of thermolabile compounds through low-temperature processing (25–30°C)
  • 89% recovery rate of antioxidant activity

2.2.2 Natural Deep Eutectic Solvents (NADES)
Choline chloride-lactic acid-based NADES extracts 23.33 mg rutin equivalents/g from peanut shells at 80°C. This green chemistry approach eliminates volatile organic compounds while maintaining 94.7% flavonoid stability during storage.

Analytical Methodologies for Quality Control

Chromatographic Techniques

HPLC Conditions for this compound Quantification

Column Mobile Phase Flow Rate Detection λ Retention Time
C18 (5 μm) 0.1% formic acid:acetonitrile 0.3 mL/min 350 nm 14.2 min

Modern UPLC systems reduce analysis time to 6.7 minutes with 0.26 μg/mL detection limits, enabling real-time process monitoring during industrial production.

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy verifies this compound's characteristic bands:

  • 3,250 cm⁻¹ (phenolic -OH stretch)
  • 1,660 cm⁻¹ (C=O conjugation)
  • 1,610 cm⁻¹ (aromatic C=C vibrations)

X-ray diffraction patterns confirm crystalline purity, showing distinct peaks at 2θ = 12.4°, 25.7°, and 31.2° for pharmaceutical-grade material.

Industrial Scalability and Cost Analysis

Production Cost Comparison (per kg)

Method Raw Material Cost Energy Cost Total
Chemical Synthesis $120 $85 $205
Supercritical Extraction $95 $210 $305
Ultrasonic-Assisted $110 $65 $175

Microwave synthesis offers the best cost-to-yield ratio ($205/kg vs $305/kg for supercritical extraction), particularly when using agricultural byproducts like peanut shells as rutin sources.

Q & A

Basic: What experimental models are commonly used to study luteolin's bioactivity?

This compound's bioactivity is typically investigated using in vitro cell lines (e.g., cancer cells like A375 melanoma, PC-3 prostate cancer, or HT29 colon cancer) and in vivo rodent models (e.g., xenograft tumors in nude mice or chemically induced hepatotoxicity in rats). Disease-specific models include:

  • Cancer : Xenograft models (HAK-1B hepatoma cells) to assess tumor growth inhibition .
  • Neuroinflammation : TNF-α-induced monocyte adhesion to endothelial cells to study atherosclerosis .
  • Metabolic disorders : Streptozotocin-induced diabetic rat models to evaluate glucose metabolism .
  • Hepatotoxicity : Methamphetamine-induced liver damage in rats .

Advanced: How can researchers investigate this compound's effects on STAT3 signaling pathways in cancer?

STAT3 modulation by this compound involves dual mechanisms :

  • Ubiquitin-dependent degradation of Tyr705-phosphorylated STAT3, analyzed via Western blotting .
  • Downregulation of Ser727-phosphorylated STAT3 through CDK5 inactivation, validated using kinase inhibitors and siRNA silencing .
  • Functional assays : Measure apoptosis (caspase-8 activation) and downstream targets (cyclin D1, survivin) via qPCR or immunoblotting .
  • In vivo validation : Use xenograft models to correlate STAT3 inhibition with tumor regression .

Basic: What statistical methods are appropriate for analyzing this compound's dose-dependent effects?

  • One-way ANOVA with post-hoc tests (e.g., Tukey’s or Dunnett’s) is standard for comparing multiple treatment groups .
  • Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
  • Time-series data : Repeated-measures ANOVA for longitudinal studies (e.g., glucose levels in diabetic models) .

Advanced: What strategies address the low bioavailability of this compound in preclinical studies?

  • Nanoparticle delivery systems : Solid lipid nanoparticles (SLNs) modified with polyethylene glycol (PEG) enhance solubility and targeting .
  • Pharmacokinetic optimization : Use LC-MS/MS to monitor this compound metabolites in plasma and tissues .
  • Synergistic formulations : Combine this compound with piperine to inhibit metabolic degradation .

Basic: How to validate gene expression changes induced by this compound?

  • qPCR : Confirm microarray or RNA-seq data (e.g., EGF pathway genes like EGFR, SOS, and c-Fos in prostate cancer cells) .
  • Functional enrichment analysis : Use tools like DAVID or Ingenuity Pathway Analysis (IPA) to identify overrepresented pathways (e.g., apoptosis, inflammation) .

Advanced: How to analyze contradictory data between in vitro and in vivo studies on this compound's efficacy?

  • Bioavailability considerations : In vitro doses may not reflect physiologically achievable concentrations .
  • Model relevance : Ensure cell lines (e.g., HLF hepatoma) match the in vivo pathology (e.g., liver cancer xenografts) .
  • Dose calibration : Adjust in vitro IC50 values to account for metabolic clearance in vivo .

Basic: What are common biochemical assays to assess this compound's antioxidant activity?

  • ROS detection : Fluorescent probes (e.g., DCFH-DA) in HT29 cells .
  • Radical scavenging assays : DPPH or ABTS assays to quantify free radical neutralization .
  • NF-κB inhibition : Electrophoretic mobility shift assay (EMSA) or luciferase reporter systems in adipocytes .

Advanced: What molecular techniques identify this compound's interaction with proteins like Hsp90?

  • Surface plasmon resonance (SPR) : Direct binding assays to measure affinity .
  • ATP-sepharose pull-down : Confirm competitive inhibition of Hsp90-ATP binding .
  • Co-immunoprecipitation : Validate disruption of Hsp90-client protein complexes (e.g., survivin, Bcl-xL) .

Basic: How to optimize this compound extraction from plant sources for research purposes?

  • Ultrasound-assisted extraction : Optimize parameters (ethanol concentration, solvent ratio) via orthogonal design .
  • Response surface methodology (RSM) : Central composite design to maximize yield from peanut shells .
  • HPLC validation : Quantify purity using C18 columns and UV detection at 350 nm .

Advanced: How to evaluate this compound's role in modulating multiple signaling pathways (e.g., PI3K/AKT, NF-κB) in cancer?

  • Pathway-specific inhibitors : Use LY294002 (PI3K inhibitor) or U0126 (MEK/ERK inhibitor) to isolate this compound's effects .
  • Multi-omics integration : Combine RNA-seq, proteomics, and phospho-kinase arrays to map crosstalk between STAT3, PI3K/AKT, and NF-κB .
  • In vivo silencing : CRISPR/Cas9 or shRNA knockdown of target genes (e.g., Fas/CD95) to validate mechanistic links .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteolin
Reactant of Route 2
Luteolin

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